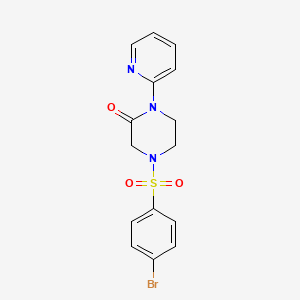

4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c16-12-4-6-13(7-5-12)23(21,22)18-9-10-19(15(20)11-18)14-3-1-2-8-17-14/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWRSFSQBQIRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

Sulfonylation: The piperazine core is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Pyridine Substitution: Finally, the pyridin-2-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.

Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include sulfinyl and sulfide derivatives.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its potential therapeutic applications, which include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The sulfonamide moiety is known for its role in enzyme inhibition, which may contribute to anticancer effects .

- Antimicrobial Properties : Compounds containing piperazine and sulfonamide groups have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that 4-(4-bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one may also exhibit similar properties .

- Neurological Applications : The ability of such compounds to cross the blood-brain barrier indicates potential use in treating neurological disorders. Research has shown that derivatives can modulate neurotransmitter systems, suggesting neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Antibacterial Activity : A study on piperazine derivatives demonstrated significant antibacterial activity against multiple strains, reinforcing the potential of this compound in antimicrobial therapy .

- Anticancer Studies : Research involving related compounds indicated that they could inhibit the proliferation of cancer cells through specific enzyme interactions. This highlights the need for further exploration of this compound in cancer treatment protocols .

- Neuroprotective Effects : Investigations into piperazine derivatives have suggested their utility as neuroprotective agents, with potential applications in treating conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(3-Chlorophenyl)piperazin-2-one Derivatives describes compounds such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate. Compared to the target compound, these derivatives lack the sulfonyl group and instead feature chlorophenyl substituents. Additionally, the pyridin-2-yl group in the target compound may enhance solubility compared to the chlorophenyl group due to its polarizable nitrogen atom .

b. 4-[(6-Chloro-1-benzothiophen-2-yl)sulfonyl] Derivatives

As shown in , the compound 4-[(6-chloro-1-benzothiophen-2-yl)sulfonyl]-1-{[1-(2-hydroxyethyl)-1H-pyrrolo[3,2-c]pyridin-2-yl]methyl}piperazin-2-one shares a sulfonyl group but attaches it to a benzothiophene ring. The benzothiophene’s fused-ring system increases steric bulk and rigidity, which may limit conformational flexibility compared to the bromobenzene-sulfonyl group in the target compound. The bromine atom’s larger atomic radius (vs. chlorine) could enhance lipophilicity and influence membrane permeability .

Pharmacological and Physicochemical Properties

Research Findings and Implications

- Limitations : The bromine atom’s size may increase molecular weight and reduce bioavailability compared to chlorine analogs.

Biological Activity

4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Formula : C15H14BrN3O3S

Molecular Weight : 396.3 g/mol

CAS Number : 2097903-44-9

The compound features a piperazine ring substituted with a pyridinyl group and a bromobenzenesulfonyl moiety, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperazine Ring : Cyclization of appropriate diamines.

- Introduction of the Pyridinyl Group : Nucleophilic substitution reactions.

- Sulfonylation : Using sulfonyl chlorides in the presence of a base to introduce the bromobenzenesulfonyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological and inflammatory pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antidepressant Activity : By influencing serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Potentially through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Showing promise in models of neurodegenerative diseases.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant reductions in depressive-like behavior in rodent models, correlating with increased levels of serotonin and norepinephrine in the brain .

Neuroprotective Effects

In another study, researchers investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cell cultures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2-Chlorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | Structure | Moderate antidepressant effects |

| 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | Structure | Enhanced anti-inflammatory properties |

The unique bromine substituent in this compound may enhance its reactivity and biological interactions compared to its chlorinated or fluorinated analogs.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.